molecular formula C17H12N2O3 B14878854 N-(quinolin-5-yl)-1,3-benzodioxole-5-carboxamide

N-(quinolin-5-yl)-1,3-benzodioxole-5-carboxamide

Cat. No.: B14878854
M. Wt: 292.29 g/mol
InChI Key: DPTXIEMWRGUUHT-UHFFFAOYSA-N
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Description

N-(quinolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound consists of a quinoline moiety attached to a benzo[d][1,3]dioxole ring through a carboxamide linkage, making it a versatile molecule for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(quinolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: N-(quinolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides or benzo[d][1,3]dioxole derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carboxamide group to an amine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines and thiols, and electrophiles like alkyl halides.

Major Products:

Scientific Research Applications

N-(quinolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(quinolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide varies depending on its application:

Comparison with Similar Compounds

  • N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide
  • 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
  • (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide

Comparison:

Properties

Molecular Formula

C17H12N2O3

Molecular Weight

292.29 g/mol

IUPAC Name

N-quinolin-5-yl-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C17H12N2O3/c20-17(11-6-7-15-16(9-11)22-10-21-15)19-14-5-1-4-13-12(14)3-2-8-18-13/h1-9H,10H2,(H,19,20)

InChI Key

DPTXIEMWRGUUHT-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=CC4=C3C=CC=N4

Origin of Product

United States

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